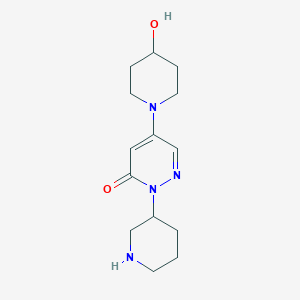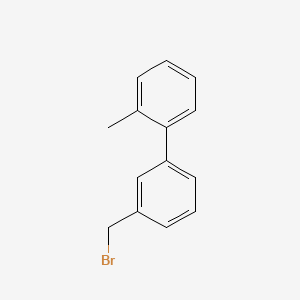
3'-(Bromomethyl)-2-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(Bromomethyl)-2-methyl-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a bromomethyl group at the 3’ position and a methyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the methyl group at the 2 position.
Industrial Production Methods: Industrial production of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The compound can also participate in oxidation reactions to form corresponding alcohols or carboxylic acids, and reduction reactions to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method.
Major Products:
Hydroxylation: Formation of 3’-(Hydroxymethyl)-2-methyl-1,1’-biphenyl.
Amination: Formation of 3’-(Aminomethyl)-2-methyl-1,1’-biphenyl.
Thiolation: Formation of 3’-(Thiophenylmethyl)-2-methyl-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
3’-(Bromomethyl)-2-methyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound’s effects are primarily exerted through its interactions with molecular targets such as enzymes and receptors, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar in structure but lacks the biphenyl framework.
2-Bromomethyl-1,1’-biphenyl: Similar but with the bromomethyl group at the 2 position instead of the 3’ position.
3-Bromo-2-methylbiphenyl: Similar but with a bromine atom instead of a bromomethyl group.
Uniqueness: 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
Molekularformel |
C14H13Br |
|---|---|
Molekulargewicht |
261.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Br/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10H2,1H3 |
InChI-Schlüssel |
NVEMAPHMJWDHOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


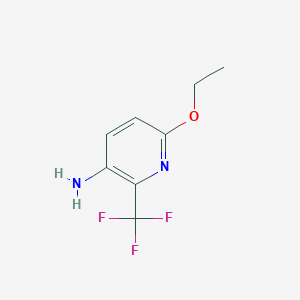
![tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate](/img/structure/B13026953.png)
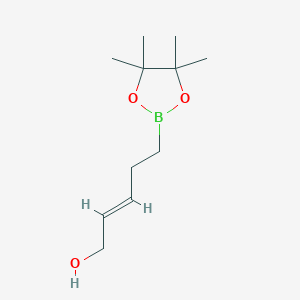

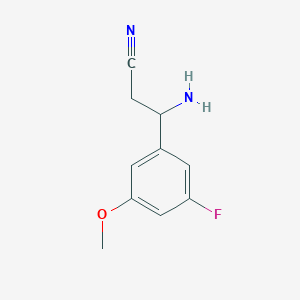
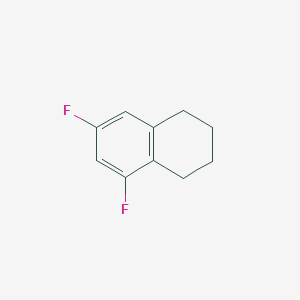
![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)
![N-(Benzo[b]thiophen-2-yl)acetamide](/img/structure/B13026981.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B13026984.png)
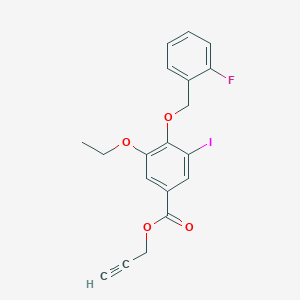

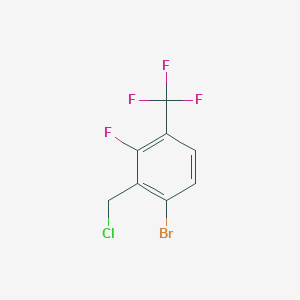
![3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)
